molecular formula C15H13Br2ClN2 B7828039 (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride

(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride

Cat. No.: B7828039
M. Wt: 416.54 g/mol
InChI Key: PVSALKYNSMLCOW-WFGIELPOSA-N
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Description

(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is a complex organic compound that features a unique structure with two bromine atoms attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with an appropriate aldehyde to form an intermediate Schiff base.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with another 4-bromoaniline derivative under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(E)-3-(4-chloroanilino)prop-2-enylidene]-(4-chlorophenyl)azanium;chloride
  • (E)-[(E)-3-(4-fluoroanilino)prop-2-enylidene]-(4-fluorophenyl)azanium;chloride
  • (E)-[(E)-3-(4-iodoanilino)prop-2-enylidene]-(4-iodophenyl)azanium;chloride

Uniqueness

(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2.ClH/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15;/h1-11,18H;1H/b10-1+,19-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSALKYNSMLCOW-WFGIELPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC=[NH+]C2=CC=C(C=C2)Br)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C=[NH+]/C2=CC=C(C=C2)Br)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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